molecular formula C21H15ClN2O2S B14987231 N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(2-chlorophenoxy)acetamide

N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(2-chlorophenoxy)acetamide

Cat. No.: B14987231
M. Wt: 394.9 g/mol
InChI Key: SLIMXSZHSUTAAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(2-chlorophenoxy)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzothiazole ring, a phenyl group, and a chlorophenoxyacetamide moiety, making it a versatile molecule for research and industrial purposes.

Properties

Molecular Formula

C21H15ClN2O2S

Molecular Weight

394.9 g/mol

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(2-chlorophenoxy)acetamide

InChI

InChI=1S/C21H15ClN2O2S/c22-16-8-1-3-10-18(16)26-13-20(25)23-15-7-5-6-14(12-15)21-24-17-9-2-4-11-19(17)27-21/h1-12H,13H2,(H,23,25)

InChI Key

SLIMXSZHSUTAAD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC(=CC=C3)NC(=O)COC4=CC=CC=C4Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(2-chlorophenoxy)acetamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with carbon disulfide in the presence of a base.

    Attachment of Phenyl Group: The phenyl group is introduced through a Friedel-Crafts acylation reaction, where benzoyl chloride reacts with the benzothiazole ring in the presence of a Lewis acid catalyst.

    Formation of Chlorophenoxyacetamide Moiety: The final step involves the reaction of 2-chlorophenoxyacetic acid with the intermediate product from the previous step, using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(2-chlorophenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) to reduce the amide group to an amine.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, resulting in the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, in the presence of a base like sodium hydroxide (NaOH)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(2-chlorophenoxy)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a fluorescent probe due to its benzothiazole moiety.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(2-chlorophenoxy)acetamide involves its interaction with specific molecular targets and pathways. The benzothiazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(2-methylphenoxy)acetamide
  • N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(2-fluorophenoxy)acetamide
  • N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(2-bromophenoxy)acetamide

Uniqueness

N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(2-chlorophenoxy)acetamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of the chlorophenoxy group, in particular, may enhance its binding affinity to certain molecular targets compared to its analogs.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.